molecular formula C10H10N2O B12828419 4-Aminochroman-5-carbonitrile

4-Aminochroman-5-carbonitrile

Katalognummer: B12828419
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: NEEBCQOMOSOMTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminochroman-5-carbonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and a nitrile group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminochroman-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chromanone oximes with reducing agents such as Raney-Nickel in the presence of hydrogen gas . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminochroman-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products

    Oxidation: Nitro-chroman derivatives.

    Reduction: Amino-chroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-Aminochroman-5-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Aminochroman-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminochroman-5-carbonitrile: Unique due to the presence of both amino and nitrile groups on the chroman ring.

    4-Aminochroman-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Aminochroman-5-methyl: Similar structure but with a methyl group instead of a nitrile group.

Uniqueness

This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

4-amino-3,4-dihydro-2H-chromene-5-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-10(7)8(12)4-5-13-9/h1-3,8H,4-5,12H2

InChI-Schlüssel

NEEBCQOMOSOMTH-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC=CC(=C2C1N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.